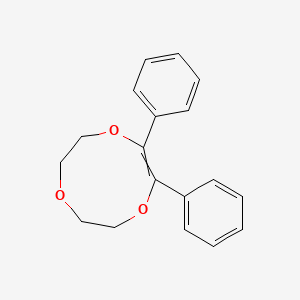
8,9-Diphenyl-2,3,5,6-tetrahydro-1,4,7-trioxonine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,9-Diphenyl-2,3,5,6-tetrahydro-1,4,7-trioxonine is a complex organic compound characterized by its unique trioxonine ring structure and the presence of two phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8,9-Diphenyl-2,3,5,6-tetrahydro-1,4,7-trioxonine typically involves multicomponent reactions that facilitate the formation of the trioxonine ring. One common method includes the use of ethanol as a solvent and a deep eutectic mixture as a catalyst to achieve high yields under mild reaction conditions . The reaction involves the formation of multiple C–C bonds, which are crucial for the construction of the trioxonine ring.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 8,9-Diphenyl-2,3,5,6-tetrahydro-1,4,7-trioxonine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminium hydride is often used as a reducing agent.
Substitution: Reagents such as halogens and nucleophiles are used under controlled conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and physical properties.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research is ongoing to explore its potential as an anticancer and antiviral agent.
Industry: The compound’s unique structure makes it a candidate for use in materials science and nanotechnology.
Mechanism of Action
The mechanism by which 8,9-Diphenyl-2,3,5,6-tetrahydro-1,4,7-trioxonine exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways .
Comparison with Similar Compounds
- 4,7-Diphenyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione
- 1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-
- 1-Naphthalenol, 5,6,7,8-tetrahydro-
- 1H-Carbazole, 2,3,4,9-tetrahydro-
Uniqueness: 8,9-Diphenyl-2,3,5,6-tetrahydro-1,4,7-trioxonine stands out due to its trioxonine ring structure, which imparts unique chemical properties and reactivity.
Properties
CAS No. |
62698-60-6 |
|---|---|
Molecular Formula |
C18H18O3 |
Molecular Weight |
282.3 g/mol |
IUPAC Name |
8,9-diphenyl-2,3,5,6-tetrahydro-1,4,7-trioxonine |
InChI |
InChI=1S/C18H18O3/c1-3-7-15(8-4-1)17-18(16-9-5-2-6-10-16)21-14-12-19-11-13-20-17/h1-10H,11-14H2 |
InChI Key |
RXYIDKDGJZDZQW-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=C(OCCO1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















